molecular formula C23H23FN2O5S B3459624 N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B3459624
M. Wt: 458.5 g/mol
InChI Key: GKKDMFDIOOZSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy, fluorophenyl, sulfonyl, and anilino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Acetamide Backbone: This step involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.

    Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(N-phenylsulfonyl-4-methylanilino)acetamide: Lacks the fluorine atom.

    N-(3,4-dimethoxyphenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide: Contains a chlorine atom instead of fluorine.

    N-(3,4-dimethoxyphenyl)-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-16-4-9-19(10-5-16)26(32(28,29)20-11-6-17(24)7-12-20)15-23(27)25-18-8-13-21(30-2)22(14-18)31-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKDMFDIOOZSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.